molecular formula C7H6F3NO4 B2448870 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid CAS No. 2243513-45-1

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid

Cat. No.: B2448870
CAS No.: 2243513-45-1
M. Wt: 225.123
InChI Key: SWPGOIWAUZIUOZ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, which includes a trifluoromethyl group and an oxazole ring, makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a trifluoromethyl ketone with an oxazole derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid
  • 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid
  • 4,4,4-Trifluoro-3-hydroxy-3-(1,3-thiazol-2-yl)butanoic acid

Uniqueness: 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO4/c8-7(9,10)6(14,3-4(12)13)5-11-1-2-15-5/h1-2,14H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPGOIWAUZIUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(CC(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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